

Dimethyl Terephthalate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Dimethyl terephthalate

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An In-depth Technical Guide on **Dimethyl Terephthalate** (CAS Number: 120-61-6) for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl terephthalate (DMT), a diester of terephthalic acid and methanol, is a pivotal chemical intermediate in the production of a wide array of polyesters, most notably polyethylene terephthalate (PET). Beyond its large-scale industrial applications, DMT and its metabolites are gaining attention in the biomedical field for their potential interactions with biological systems. This technical guide provides a thorough overview of **dimethyl terephthalate**, including its chemical identifiers, synthesis, and analytical determination. A key focus is placed on its interaction with the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway, an area of significant interest in drug development for metabolic diseases. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research.

Chemical Identifiers and Properties

Dimethyl terephthalate is a white crystalline solid at room temperature.^{[1][2]} It is the dimethyl ester of terephthalic acid and is structurally classified as a p-phthalate.^{[1][2]}

Identifier Type	Value
CAS Number	120-61-6[1]
PubChem CID	8441[1]
EC Number	204-411-8[1]
UNII	IKZ2470UNV[1]
InChI	InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3[1]
InChIKey	WOZVHXUHUFLZGK-UHFFFAOYSA-N[1]
Canonical SMILES	<chem>COC(=O)C1=CC=C(C=C1)C(=O)OC</chem> [1]
Molecular Formula	C10H10O4[1]
Molecular Weight	194.18 g/mol [1]

Synthesis of Dimethyl Terephthalate

There are two primary industrial methods for the synthesis of **dimethyl terephthalate**: the Witten-Hercules process, which starts from p-xylene, and the direct esterification of terephthalic acid.[3][4][5][6]

Witten-Hercules Process

The Witten-Hercules process is a multi-step procedure that involves the oxidation of p-xylene and subsequent esterification with methanol.[3][4][5] The process is characterized by the joint oxidation of p-xylene and methyl p-toluate, followed by the esterification of the resulting carboxylic acids.[3]



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Figure 1: Simplified workflow of the Witten-Hercules process for DMT synthesis.

Experimental Protocol: Laboratory Scale Synthesis via Witten-Hercules Process (Illustrative)

This protocol is an illustrative laboratory-scale adaptation of the Witten-Hercules process.

Materials:

- p-Xylene
- Methyl p-toluate
- Cobalt (II) acetate tetrahydrate
- Manganese (II) acetate tetrahydrate
- Methanol
- Pressurized reaction vessel (autoclave)
- Distillation apparatus

Procedure:

- Oxidation:
 - Charge the autoclave with a mixture of p-xylene and methyl p-toluate (e.g., 1:1 molar ratio).
 - Add catalytic amounts of cobalt (II) acetate and manganese (II) acetate.
 - Pressurize the vessel with compressed air to 4-8 bar.[6]
 - Heat the mixture to 140-170°C with vigorous stirring.[6]
 - Maintain these conditions for a set period (e.g., 2-4 hours) to facilitate the oxidation of p-xylene to p-toluic acid and methyl p-toluate to monomethyl terephthalate.
- Esterification:
 - Cool the reaction mixture and vent the excess pressure.

- Transfer the crude oxidation product to a suitable reaction flask.
- Add an excess of methanol.
- Heat the mixture to 250-280°C under pressure (up to 25 bar) to drive the esterification of the carboxylic acid groups to their corresponding methyl esters.[7]
- The reaction is typically carried out for 1-2 hours.
- Purification:
 - Cool the reaction mixture.
 - The crude ester mixture, containing DMT, unreacted methyl p-toluate, and byproducts, is then subjected to fractional distillation under vacuum to separate the components.[4]
 - The DMT fraction can be further purified by recrystallization from methanol.[6]

Direct Esterification of Terephthalic Acid

A more direct route to DMT involves the esterification of terephthalic acid with methanol, often catalyzed by a solid acid catalyst.[8]

Experimental Protocol: Direct Esterification of Terephthalic Acid

Materials:

- Terephthalic acid (TPA)
- Methanol
- Solid acid catalyst (e.g., β -zeolite)[8]
- High-pressure reactor

Procedure:

- Reaction Setup:

- In a high-pressure reactor, combine terephthalic acid, methanol (e.g., a TPA-to-methanol mass-to-volume ratio of 1:30 g/mL), and the β -zeolite catalyst (e.g., a TPA-to-catalyst mass ratio of 8:1).[8]
- Reaction Conditions:
 - Seal the reactor and pressurize with an inert gas like nitrogen to 1 MPa.[8]
 - Heat the mixture to 200°C with constant stirring.[8]
 - Maintain these conditions for 8 hours.[8]
- Work-up and Purification:
 - After cooling the reactor, the solid catalyst is removed by filtration or centrifugation.
 - The liquid product, primarily a solution of DMT in methanol, is concentrated by rotary evaporation.
 - The resulting crude DMT can be purified by recrystallization from methanol to yield white crystals.

Analytical Methodology: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of **dimethyl terephthalate** and other phthalates in various matrices.[9][10][11]

Experimental Protocol: Quantification of **Dimethyl Terephthalate** in Cell Culture Media by GC-MS

This protocol provides a general framework for the analysis of DMT in a biological matrix.

Materials and Equipment:

- Gas chromatograph with a mass selective detector (GC-MS)
- 5% phenyl methyl siloxane capillary column (e.g., HP-5MS)[10]

- Dichloromethane (DCM), HPLC grade
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate
- **Dimethyl terephthalate** standard
- Internal standard (e.g., deuterated phthalate)
- Vortex mixer
- Centrifuge

Procedure:

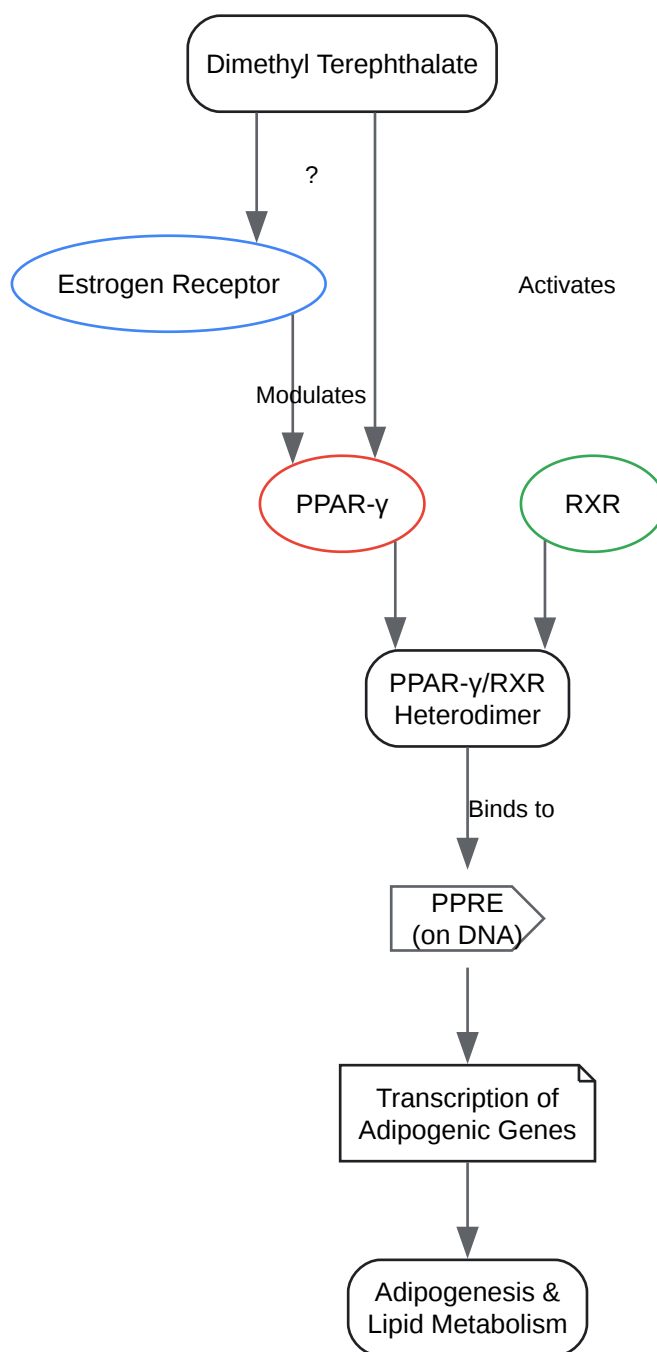
- Sample Preparation (Liquid-Liquid Extraction):
 - To 1 mL of cell culture medium in a glass centrifuge tube, add a known amount of internal standard.
 - Add 0.1 g of NaCl to facilitate phase separation.
 - Add 1 mL of dichloromethane, cap the tube, and vortex vigorously for 2 minutes.
 - Centrifuge at 3000 rpm for 10 minutes to separate the layers.
 - Carefully transfer the lower organic layer (DCM) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
 - Transfer the dried extract to a GC vial for analysis.
- GC-MS Conditions (Illustrative):
 - Injector: Splitless mode, 250°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
- MS Transfer Line: 280°C.
- Ion Source: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for DMT include m/z 194 (molecular ion) and 163 (base peak).
- Quantification:
 - Prepare a calibration curve using standard solutions of DMT of known concentrations.
 - The concentration of DMT in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Role in Signaling Pathways: PPAR- γ Activation

Recent research has indicated that **dimethyl terephthalate** can act as an endocrine-disrupting chemical by interacting with nuclear receptors. Specifically, DMT has been shown to induce adipogenesis in vitro by activating the peroxisome proliferator-activated receptor-gamma (PPAR- γ).^{[1][12]} This finding is of particular interest to drug development professionals, as PPAR- γ is a key regulator of lipid metabolism and a target for drugs used to treat type 2 diabetes.

The proposed mechanism involves DMT binding to and activating PPAR- γ , which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in adipocyte differentiation and lipid metabolism.^{[1][12]} Interestingly, the effects of DMT on PPAR- γ appear to be partially dependent on the estrogen receptor (ER), as the ER antagonist ICI 182,780 can revert the DMT-induced PPAR- γ activation.^[1]



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Figure 2: Proposed signaling pathway of DMT-mediated PPAR-γ activation.

Conclusion

Dimethyl terephthalate, while being a cornerstone of the polymer industry, presents intriguing biological activities that warrant further investigation, particularly within the context of drug development and toxicology. Its ability to modulate the PPAR-γ signaling pathway highlights the

potential for environmental chemicals to influence key metabolic processes. The detailed protocols and information provided in this guide aim to equip researchers with the necessary tools to explore the multifaceted nature of this important chemical compound.

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- To cite this document: BenchChem. [Dimethyl Terephthalate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b492978#dimethyl-terephthalate-cas-number-and-identifiers>]

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